5-Bromo-6-(dimethylamino)pyridine-3-carboxylic acid
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Overview
Description
5-Bromo-6-(dimethylamino)pyridine-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C8H9BrN2O2. This compound is known for its unique structure, which includes a bromine atom, a dimethylamino group, and a carboxylic acid group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(dimethylamino)pyridine-3-carboxylic acid typically involves the bromination of 6-(dimethylamino)pyridine-3-carboxylic acid. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(dimethylamino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-6-(dimethylamino)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(dimethylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and dimethylamino group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The carboxylic acid group can form hydrogen bonds, further affecting its interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
6-(Dimethylamino)pyridine-3-carboxylic acid: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-(dimethylamino)pyridine: Similar structure but lacks the carboxylic acid group, affecting its chemical properties and uses.
3-Amino-6-bromopyridine: Contains an amino group instead of a dimethylamino group, leading to different chemical behavior.
Uniqueness
5-Bromo-6-(dimethylamino)pyridine-3-carboxylic acid is unique due to the presence of both a bromine atom and a dimethylamino group on the pyridine ring, along with a carboxylic acid group. This combination of functional groups provides distinct reactivity and makes it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
5-bromo-6-(dimethylamino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-11(2)7-6(9)3-5(4-10-7)8(12)13/h3-4H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIIRNZKQHYMMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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